2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15911351
InChI: InChI=1S/C15H19BN2O2/c1-10-17-9-11-8-12(6-7-13(11)18-10)16-19-14(2,3)15(4,5)20-16/h6-9H,1-5H3
SMILES:
Molecular Formula: C15H19BN2O2
Molecular Weight: 270.14 g/mol

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

CAS No.:

Cat. No.: VC15911351

Molecular Formula: C15H19BN2O2

Molecular Weight: 270.14 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline -

Specification

Molecular Formula C15H19BN2O2
Molecular Weight 270.14 g/mol
IUPAC Name 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline
Standard InChI InChI=1S/C15H19BN2O2/c1-10-17-9-11-8-12(6-7-13(11)18-10)16-19-14(2,3)15(4,5)20-16/h6-9H,1-5H3
Standard InChI Key GWEJNTOADDFFGJ-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=C(N=C3C=C2)C

Introduction

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is a boronic ester derivative of quinazoline. This compound features a quinazoline core substituted at the 6th position with a boronic ester group and at the 2nd position with a methyl group. Quinazoline derivatives are widely recognized for their diverse biological activities and synthetic versatility in medicinal chemistry.

Synthesis

The synthesis of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline typically involves:

  • Formation of the Quinazoline Core: The quinazoline backbone is synthesized through condensation reactions involving anthranilic acid derivatives and aldehydes or ketones.

  • Introduction of Boronic Ester Group: The dioxaborolane group is introduced via borylation reactions using pinacolborane or related reagents under catalytic conditions (e.g., palladium or copper catalysts).

  • Final Functionalization: Methylation at the 2nd position can be achieved using methylating agents like methyl iodide.

Applications in Organic Synthesis

The boronic ester group in this compound plays a crucial role in:

  • Suzuki-Miyaura Coupling Reactions: Facilitates the formation of carbon-carbon bonds under mild conditions.

  • Functional Group Transformations: The boronic ester can be converted into alcohols or other functional groups via oxidation or substitution reactions.

Comparison with Related Compounds

Compound NameMolecular Weight (g/mol)Key Functional GroupsApplications
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-quinazoline287.17Boronic esterSynthetic chemistry; potential bioactivity
2-Methylimidazo[1,2-a]pyrimidine derivative 259.11Boronic esterMedicinal chemistry
Quinazoline-2,4(1H,3H)-dione derivative VariableOxadiazole/thiadiazole moietiesAntibacterial activity

Research Gaps and Future Directions

While quinazoline derivatives have been extensively studied for their biological activities:

  • Specific studies on the bioactivity of this compound are lacking.

  • Further exploration into its pharmacokinetics and pharmacodynamics is necessary.

  • Its utility as a precursor in advanced organic synthesis warrants more investigation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator